Product packaging for Glycylnorvaline(Cat. No.:CAS No. 19257-03-5)

Glycylnorvaline

Cat. No.: B101820
CAS No.: 19257-03-5
M. Wt: 174.2 g/mol
InChI Key: JXIQKLAZYWZTRA-YFKPBYRVSA-N
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Description

Significance of Dipeptides within Biochemical and Biological Systems

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental molecules in biochemistry. taylorandfrancis.comwikipedia.org They serve as the basic building blocks for proteins and are intermediate products of protein digestion. wikipedia.orgnumberanalytics.com The cellular uptake of di- and tripeptides is an important physiological process, with transporter proteins like PepT1 and PepT2 facilitating their absorption in the intestine and re-adsorption in the kidneys. bachem.com In fact, dipeptides are often absorbed more rapidly than their constituent free amino acids. mdpi.com

Beyond their structural and nutritional roles, dipeptides exhibit a wide range of biological activities. numberanalytics.comresearchgate.net They can function as neurotransmitters, neuromodulators, and antioxidants, and are involved in cellular signaling and immune responses. numberanalytics.comdergipark.org.tr The diverse functions stem from the unique properties conferred by the specific amino acid side chains and their sequence. researchgate.net This functional diversity makes dipeptides attractive subjects for biomedical research and potential candidates for therapeutic agents. bachem.com

Overview of Glycylnorvaline's Emerging Role in Contemporary Research Paradigms

This compound is increasingly being identified and studied within two distinct research paradigms: metabolomics and coordination chemistry.

Metabolomics, the large-scale study of small molecules within a biological system, provides a snapshot of physiological or pathophysiological states. nih.govthermofisher.com In this context, this compound has emerged as a metabolite of interest. For instance, a 2022 study investigating the fecal metabolome of healthy dogs fed different diets identified a feature tentatively annotated as Glycyl-valine, Valyl-glycine, or Glycyl-norvaline. nih.govfrontiersin.org The abundance of this dipeptide was significantly higher in dogs fed a high-starch diet compared to those on a high-fat diet, suggesting its potential as a biomarker for dietary intake and its effects on gut metabolism. nih.gov The identification of such dipeptides is a key goal in metabolomics, as they can lead to the discovery of new biomarkers for health, disease, or the effects of nutrition. nih.govacs.org

In the field of inorganic and coordination chemistry, dipeptides like this compound are used as ligands to create complex metal-containing compounds. Research has explored the complexation of cobalt(II) with a series of glycyl dipeptides, including this compound, under an inert atmosphere to understand the formation of mono- and bis(dipeptide) cobalt(II) complexes. researchgate.net Similarly, studies have reported methods for synthesizing new cluster compounds using dipeptides of the glycyl series to bind with dirhenium(III) cores. researchgate.net These studies focus on determining the composition and structure of the resulting coordination compounds. researchgate.net

Research Trajectories and Objectives Pertaining to this compound Studies

The research trajectories involving this compound are guided by the broader objectives of their respective fields.

Within metabolomics, the primary objective is the identification and validation of biomarkers. nih.govnih.gov The appearance of this compound in studies comparing different physiological states (e.g., dietary responses) positions it as a candidate marker. nih.gov Future research in this area would likely aim to:

Conclusively distinguish this compound from its isomers in biological samples.

Validate its correlation with specific dietary inputs or health outcomes across larger cohorts.

Elucidate the specific metabolic pathways that lead to changes in its concentration. The overarching goal is to integrate these small molecule markers into a more comprehensive understanding of an organism's physiology, potentially leading to new diagnostic tools. nih.gov

In coordination chemistry, the objective is to synthesize and characterize novel molecules with unique structural and electronic properties. researchgate.net By using dipeptides like this compound as ligands, chemists can systematically modify the environment around a metal center. researchgate.netresearchgate.net The research trajectory involves:

Synthesizing new metal-dipeptide complexes.

Determining their three-dimensional structures using techniques like X-ray crystallography.

Investigating their physicochemical properties, such as stability and reactivity. This line of inquiry contributes to fundamental knowledge in chemistry and may lead to the development of new materials or catalysts.

Chemical and Physical Properties of this compound

The following table summarizes key identifiers and computed properties for the Glycyl-DL-norvaline variant of the compound.

PropertyValueSource
IUPAC Name 2-[(2-aminoacetyl)amino]pentanoic acid taylorandfrancis.com
Molecular Formula C₇H₁₄N₂O₃ taylorandfrancis.comdergipark.org.tr
Molecular Weight 174.20 g/mol taylorandfrancis.comdergipark.org.tr
CAS Number 2189-27-7 numberanalytics.comdergipark.org.tr
Canonical SMILES CCCC(C(=O)O)NC(=O)CN taylorandfrancis.comdergipark.org.tr
Hydrogen Bond Donor Count 3 taylorandfrancis.comdergipark.org.tr
Hydrogen Bond Acceptor Count 4 taylorandfrancis.comdergipark.org.tr
Rotatable Bond Count 5 dergipark.org.tr
Topological Polar Surface Area 92.4 Ų dergipark.org.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O3 B101820 Glycylnorvaline CAS No. 19257-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIQKLAZYWZTRA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317022
Record name Glycylnorvaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19257-03-5
Record name Glycylnorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19257-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylnorvaline
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Record name Glycylnorvaline
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Synthesis and Derivatization Strategies for Glycylnorvaline

Advanced Methodologies for Peptide Synthesis

The chemical synthesis of peptides like Glycylnorvaline is a cornerstone of biochemical and pharmaceutical research. Methodologies have evolved to enhance efficiency, purity, and scalability, moving from traditional solution-phase techniques to highly automated solid-phase processes.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for producing peptides. americanpeptidesociety.org The process involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin, which simplifies purification by allowing reagents and byproducts to be washed away by filtration. americanpeptidesociety.orgnih.gov For this compound, the synthesis would typically employ the Fluorenylmethyloxycarbonyl (Fmoc) strategy.

The synthesis commences by anchoring the first amino acid, Fmoc-L-norvaline, to a suitable resin, such as Wang or 2-chlorotrityl chloride resin. uci.edu The Wang resin links the amino acid as an ester, which is cleavable with strong acid, typically trifluoroacetic acid (TFA). The cycle of adding the next amino acid involves two key steps: the removal of the N-terminal Fmoc protecting group with a base (e.g., piperidine (B6355638) in DMF), followed by the coupling of the next N-terminally protected amino acid (Fmoc-glycine). ejbiotechnology.infonih.govbeilstein-journals.org The coupling reaction is facilitated by an activating agent to form the peptide bond. beilstein-journals.org This cycle is repeated until the peptide sequence is complete, after which the final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. nih.gov

Table 1: Proposed Fmoc-SPPS Protocol for this compound

Step Procedure Reagent(s) Purpose
1. Resin Swelling The resin is swelled in a suitable solvent. Dichloromethane (DCM) or Dimethylformamide (DMF) To prepare the polymer support for reaction by allowing reagent access.
2. First Amino Acid Loading Fmoc-L-norvaline is coupled to the resin. Fmoc-Nva-OH, DIC, DMAP (for Wang resin) To anchor the C-terminal amino acid to the solid support.
3. Fmoc Deprotection The Fmoc group is removed from the N-terminus of norvaline. 20% Piperidine in DMF To expose the free amine for the next coupling reaction. ejbiotechnology.info
4. Washing The resin is washed to remove excess reagents. DMF, Isopropanol (IPA), DCM To purify the resin-bound peptide intermediate. ejbiotechnology.info
5. Glycine (B1666218) Coupling Fmoc-glycine is activated and coupled to the exposed amine of norvaline. Fmoc-Gly-OH, DIC/OxymaPure® To form the glycyl-norvaline peptide bond. ejbiotechnology.info
6. Final Deprotection The Fmoc group is removed from the N-terminal glycine. 20% Piperidine in DMF To yield the full-length peptide on the resin with a free N-terminus.

| 7. Cleavage & Purification | The peptide is cleaved from the resin and protecting groups are removed. | Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS) | To release the final this compound peptide into solution for purification. nih.gov |

Solution-phase peptide synthesis, while often more labor-intensive due to the need for intermediate purification, remains a valuable method, particularly for short peptides or large-scale production. beilstein-journals.org In this approach, protected amino acids are coupled in a suitable solvent, and the resulting dipeptide is isolated before proceeding with deprotection. researchgate.net

A potential route for this compound involves protecting the amino group of glycine with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid of norvaline as a methyl ester. The two protected monomers, Boc-Gly-OH and H-Nva-OMe, are then coupled using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as hydroxybenzotriazole (B1436442) (HOBt) to form the protected dipeptide, Boc-Gly-Nva-OMe. The synthesis is completed by sequential deprotection steps: acidolysis to remove the Boc group and saponification to hydrolyze the methyl ester, yielding the final product.

Table 2: Comparison of SPPS and Solution-Phase Synthesis for this compound

Feature Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Synthesis
Principle Stepwise addition of amino acids to a peptide anchored on a solid support. americanpeptidesociety.org Reactions are carried out in a homogeneous liquid phase, with isolation of intermediates. researchgate.net
Purification Simple filtration and washing after each step. nih.gov Requires purification (e.g., crystallization, chromatography) of each intermediate. beilstein-journals.org
Reagent Use Excess reagents are used to drive reactions to completion. rgdiscovery.com Near-stoichiometric amounts of reagents can be used.
Scalability Excellent for small to medium scale (mg to g); large scale can be challenging. More readily scalable for industrial production (kg).
Automation Easily automated. americanpeptidesociety.org Automation is more complex.

| Suitability for this compound | Highly suitable for rapid, high-purity laboratory-scale synthesis. | Suitable for large-scale synthesis where process optimization is key. |

The repetitive nature of SPPS makes it ideal for automation. americanpeptidesociety.org Automated peptide synthesizers execute the deprotection, coupling, and washing cycles without manual intervention, leading to increased reproducibility, higher throughput, and reduced labor. americanpeptidesociety.orgcsbio.com The synthesis of this compound can be performed on a fully automated system where the pre-loaded norvaline resin and protected glycine monomer are loaded, and the instrument performs all subsequent steps, including final cleavage. csbio.comgyrosproteintechnologies.com

Modern synthesizers incorporate advanced features that optimize the synthesis of even difficult sequences. These include:

Microwave Heating: Applying microwave energy can accelerate coupling and deprotection reactions, shortening cycle times significantly. ejbiotechnology.inforgdiscovery.com

Real-time UV Monitoring: Integrated UV-Vis spectrophotometers can monitor the concentration of the Fmoc group as it is cleaved, ensuring the deprotection step goes to completion before the next coupling cycle begins. gyrosproteintechnologies.com

Parallel Synthesis: High-throughput synthesizers can construct multiple peptides simultaneously in different reaction vessels, each with an independent sequence and protocol, which is ideal for creating libraries of peptide analogues. gyrosproteintechnologies.com

| Automated Cleavage | Streamlines the final step of releasing the peptide from the resin. gyrosproteintechnologies.com |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste and using less hazardous substances. acs.org Peptide synthesis, particularly SPPS, traditionally relies on hazardous solvents like DMF and DCM and generates significant waste. researchgate.netacs.org

Key green strategies applicable to this compound synthesis include:

Greener Solvents: Replacing DMF with more environmentally benign alternatives is a major focus. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate have been investigated as replacements in SPPS protocols. researchgate.netacs.orgbiotage.com A green synthesis of this compound could involve using 2-MeTHF for coupling and deprotection steps. acs.org

Enzymatic Synthesis: Using enzymes as catalysts offers high specificity and avoids the need for protecting groups and harsh reagents. nih.govnih.gov The synthesis of this compound could be approached enzymatically, potentially using a protease in reverse. For example, research on the synthesis of a Gly-Tyr precursor using a PST-01 protease in an organic solvent demonstrates the feasibility of forming peptide bonds enzymatically. sci-hub.se A similar approach could ligate a glycine derivative to a norvaline derivative under mild, aqueous conditions. academie-sciences.fr

Table 4: Environmental Considerations in this compound Synthesis

Approach Traditional SPPS Green SPPS Enzymatic Synthesis
Primary Solvent DMF, DCM, NMP 2-MeTHF, CPME, GVL, Propylene Carbonate acs.orgbiotage.com Water/Buffer academie-sciences.fr
Hazard Profile High (toxic, environmentally persistent) Lower (less toxic, often biodegradable) Minimal (benign)
Protecting Groups Required (Fmoc, Boc) Required (Fmoc, Boc) Generally not required. nih.gov
Byproducts Significant chemical waste from reagents and solvents. Reduced hazardous waste. Minimal, mostly water.

| Energy Consumption | Standard heating | Can be combined with energy-efficient microwave heating. acs.org | Typically low temperature (e.g., 30-50°C). mdpi.com |

Automation and High-Throughput Approaches in this compound Production

Regio- and Chemoselective Derivatization of this compound

Derivatization involves chemically modifying a molecule to alter its properties, such as stability, bioactivity, or analytical detectability. lifetein.com this compound possesses three primary functional groups amenable to modification: the N-terminal α-amino group, the C-terminal carboxylic acid, and the internal amide backbone.

Creating analogues of this compound through targeted functional group modification allows for the systematic exploration of structure-activity relationships.

N-Terminal Modification: The free primary amine of the glycine residue is a common target for derivatization.

Acetylation: Capping the N-terminus with an acetyl group removes the positive charge and can increase the peptide's metabolic stability by mimicking native proteins. lifetein.com

Labeling: Fluorophores or chromophores can be attached for detection purposes. Reagents like N-hydroxysuccinimide (NHS) esters (e.g., TMPP-acOSu) react specifically with the N-terminus to introduce a tag. waters.combachem.com

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve solubility and pharmacokinetic properties.

Sulfonation: Reagents like 4-formyl-benzenesulfonic acid (FBSA) can add a sulfonate group, which can be used to direct fragmentation in mass spectrometry. nih.gov

C-Terminal Modification: The carboxylic acid of the norvaline residue can also be readily modified.

Amidation: Converting the C-terminal carboxyl group to an amide is a common modification that removes the negative charge and can enhance biological activity and stability. lifetein.com This is typically achieved during SPPS by using a Rink Amide resin. uci.edu

Esterification: Formation of methyl or ethyl esters can increase hydrophobicity and membrane permeability, making the peptide a potential prodrug candidate. biosynth.com

Side Chain Modification: While this compound itself has no side-chain functional groups, the norvaline could be substituted with an amino acid that does (e.g., lysine, aspartic acid) to introduce additional points for derivatization, such as glycosylation or biotinylation. researchgate.net

Table 5: Derivatization Strategies for this compound

Modification Type Target Functional Group Example Reagent(s) Resulting Analogue/Property
N-Terminal Acetylation Glycine α-amino group Acetic anhydride Neutral, more stable peptide mimic. lifetein.com
N-Terminal Labeling Glycine α-amino group TMPP-acOSu, FMOC-Cl waters.comnih.gov Fluorescent/mass-tagged peptide for detection/analysis.
C-Terminal Amidation Norvaline carboxyl group Rink Amide Resin (during SPPS) Neutral, often more stable/active peptide. bachem.com
C-Terminal Esterification Norvaline carboxyl group Methanol/Acid or Alkyl Halide Hydrophobic prodrug candidate. biosynth.com
N-Terminal Sulfonation Glycine α-amino group 4-formyl-benzenesulfonic acid (FBSA) Charged tag for enhanced mass spectrometry analysis. nih.gov

| Conjugation | N- or C-terminus | PEG-NHS ester | Increased half-life and solubility. |

Isotopic Labeling Techniques for Mechanistic Elucidation of this compound

Isotopic labeling is a powerful tool for investigating reaction mechanisms and tracing metabolic pathways. nih.govfrontiersin.org This technique involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). google.com By tracking the position of these isotopic labels in the products of a reaction or metabolic process, researchers can gain detailed insights into bond-forming and bond-breaking steps.

In the context of this compound, isotopic labeling can be used to elucidate its metabolic fate or its role in a larger biological system. For instance, by synthesizing this compound using isotopically labeled precursors, such as [1,2-¹³C₂]glycine, one can follow the dipeptide's journey in vivo. nih.govfrontiersin.org

The analysis of isotopically labeled molecules heavily relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of a stable isotope results in a predictable mass shift in the parent molecule and its fragments, allowing for its differentiation from the unlabeled counterpart. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect the presence of isotopes like ¹³C or ¹⁵N, providing information about the exact location of the label within the molecular structure.

A common application is in stable-isotope infusion studies. A subject might be infused with a labeled precursor, like ¹³C-glycine, and biological samples (e.g., plasma) are collected over time. frontiersin.org Analysis of these samples for labeled this compound would allow researchers to calculate kinetic parameters such as its rate of synthesis, breakdown, and clearance. nih.gov This approach helps to understand how the metabolism of this dipeptide is affected by different physiological or pathological states. frontiersin.org

Chromatographic Purification and Spectroscopic Characterization of Synthetic this compound

Following chemical synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, and various side-products. A multi-step purification process is therefore essential to isolate the dipeptide to a high degree of purity. polypeptide.combio-works.com

Chromatographic Purification

Chromatography is the primary method for peptide purification. The two most powerful techniques for this purpose are reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEX). waters.com

Reversed-Phase HPLC (RP-HPLC): This is the most common and effective method for peptide purification. gilson.comnih.gov Separation is based on the hydrophobicity of the molecules. The crude peptide mixture is loaded onto a column with a non-polar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water with an ion-pairing agent such as trifluoroacetic acid) is used for elution. nih.gov More hydrophobic molecules are retained longer on the column.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge at a given pH. gilson.comphenomenex.com It is often used as an initial "capture" step before a final RP-HPLC polishing step. polypeptide.combio-works.com For this compound, which has a free amino group and a free carboxyl group, its net charge is pH-dependent. At a pH below its isoelectric point (pI), it will be positively charged and can bind to a cation-exchange resin (e.g., a sulfonate-based resin). bio-works.comphenomenex.com It can then be eluted by increasing the salt concentration or changing the pH of the mobile phase. waters.com

Table 3: Chromatographic Purification Methods for this compound To display the table, click the "expand" button.

View Table
Chromatography TypeStationary Phase ExampleMobile Phase ComponentsSeparation PrincipleTypical Use
Reversed-Phase HPLC (RP-HPLC) Octadecyl (C18) or Butyl (C4) silicaWater, Acetonitrile (B52724), Trifluoroacetic Acid (TFA)Hydrophobicity. gilson.comHigh-resolution final purification ("polishing"). nih.govgoogle.com
Cation-Exchange (CIEX) Sulfonate-derivatized agarose (B213101) (WorkBeads 40S)Aqueous buffer (e.g., Ammonium acetate), NaClNet positive charge. polypeptide.combio-works.comInitial capture step to remove bulk impurities. polypeptide.combio-works.com

Spectroscopic Characterization

Once purified, the identity and structural integrity of this compound are confirmed using a combination of spectroscopic techniques. nih.govpolimi.it

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. For this compound (C₇H₁₄N₂O₃), the expected monoisotopic mass is approximately 174.10 Da.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a "fingerprint" of the molecule's functional groups. horizonepublishing.com The spectrum of this compound would show characteristic absorption bands for the amide bond (Amide I at ~1650 cm⁻¹ and Amide II at ~1550 cm⁻¹), the carboxylic acid O-H and C=O stretches, and the N-H stretches of the amine group. nih.govsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, confirming the connectivity of all atoms. rsc.orgorganicchemistrydata.org The spectrum would show distinct signals for the protons and carbons of the glycine residue, the norvaline residue (including its n-propyl side chain), and the peptide backbone.

Table 4: Representative Spectroscopic Data for this compound To display the table, click the "expand" button.

View Table
TechniqueExpected Observation
Mass Spectrometry (ESI-MS) [M+H]⁺ ion at m/z ≈ 175.11
FTIR Spectroscopy Amide I (C=O stretch): ~1650 cm⁻¹Amide II (N-H bend): ~1550 cm⁻¹Carboxylic Acid (O-H stretch): broad, ~3000 cm⁻¹Amine (N-H stretch): ~3300 cm⁻¹
¹H NMR Signals corresponding to Gly α-CH₂, Norvaline α-CH, Norvaline side chain (β-CH₂, γ-CH₂, δ-CH₃), and amide N-H.
¹³C NMR Signals for Gly α-C, Norvaline α-C, carbonyl carbons (amide and carboxyl), and Norvaline side chain carbons.

Complexation Chemistry and Metal Peptide Interactions of Glycylnorvaline

Thermodynamic and Kinetic Investigations of Metal Ion Binding to Glycylnorvaline

The formation of complexes between metal ions and peptides like this compound is governed by thermodynamic and kinetic principles. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions, while kinetic stability relates to the speed at which the complex forms and dissociates. nist.gov Potentiometric titration is a primary and extensively used technique for studying the ionic equilibrium of complexes and determining their stability constants. chem-soc.siscirp.orgresearchgate.netasianpubs.org

The stability of metal-peptide complexes is quantified by stability constants (also known as formation constants, K) or their logarithms (log K). wikipedia.org These constants represent the equilibrium for the formation of the complex in solution. wikipedia.org Higher values indicate greater stability of the complex. nist.gov The determination of these constants is often achieved through pH-potentiometric titration, where a solution containing the metal ion and the ligand (this compound) is titrated with a standard base. scirp.orgasianpubs.orgjmaterenvironsci.com The resulting data can be processed using computer programs like SUPERQUAD or BEST to calculate the stability constants for the various complex species formed in solution. chem-soc.sijmaterenvironsci.com

Studies have been conducted on the complexation of various divalent metal ions with a range of dipeptides. Research on cobalt(II) complexation included this compound among a series of dipeptides (glycylglycine, glycylalanine, glycylnorleucine, glycylvaline, and glycylleucine) to establish a general pattern of equilibria. While specific stability constants for this compound are not always individually reported in broad studies, data for structurally similar dipeptides provide valuable insight. For instance, the stability constants for copper(II) complexes with DL-alanyl-DL-norvaline were determined at different temperatures.

Table 1: Stability Constants (log K) for Cu(II)-DL-alanyl-DL-norvaline Complexes This table displays data for DL-alanyl-DL-norvaline, a dipeptide structurally related to this compound, to illustrate typical stability constant values.

Temperature (K) log K₁ log K₂
293 3.20 2.65
303 3.12 2.59
313 3.03 2.54

The stability of complexes is influenced by factors such as the nature of the metal ion and the ligand. nist.gov For a series of transition metal ions with a given ligand, the stability often follows the Irving-Williams series. asianpubs.org

In aqueous solutions, the complexation between a metal ion (M²⁺) and a dipeptide like this compound (HL) is not a single reaction but a series of equilibria. These equilibria include the acid-base reactions of the ligand itself and the stepwise formation of metal complexes.

The general equilibrium scheme for a cobalt(II)-dipeptide system, which includes this compound, involves several key reactions:

Acid dissociation of the dipeptide zwitterion: The protonated amino group of the dipeptide can lose a proton.

Formation of mono- and bis-dipeptide complexes: The metal ion can coordinate with one (ML⁺) or two (ML₂) dipeptide anions.

Acid dissociation of coordinated dipeptide anions: Protons can be lost from the coordinated ligand, often from the peptide nitrogen at higher pH values.

Formation of mixed-ligand complexes: In some cases, mixed-ligand complexes containing both singly and doubly charged dipeptide anions can form.

The specific species formed, such as ML, MLH, ML₂, ML₂H, and ML₂H₂, and their relative concentrations are highly dependent on the pH of the solution. jmaterenvironsci.com Speciation diagrams, which plot the percentage of each species as a function of pH, can be generated from potentiometric data to visualize these complex equilibria. researchgate.netjmaterenvironsci.com

The composition of the solvent can significantly affect the stability of metal-peptide complexes. chemguide.co.uk Studies on metal complexes with ligands like glycylglycine (B550881) have been performed in mixed solvent systems, such as water-ethanol and water-acetone, to understand these effects.

Generally, an increase in the concentration of the organic co-solvent (e.g., ethanol (B145695), acetone) leads to an increase in the stability constants of the metal-ligand complexes. This trend is often attributed to the change in the solvation energies of the reacting species. The addition of an organic solvent can weaken the solvation of the ligand, making it more available to coordinate with the metal ion. For example, the stability of nickel(II) glycylglycinate complexes increases with a higher concentration of ethanol in the solution. Similarly, studies on cobalt(II) complexes with dipeptides, including this compound, have been investigated in aqueous acetone (B3395972) solutions.

The interpretation of pH titrations in mixed solvents requires careful consideration to obtain thermodynamic stability constants, as the activity coefficients of the solutes are determined by both the ionic concentration and the solvent composition. wikipedia.orgchemguide.co.uk

Equilibrium Studies in Aqueous and Mixed Solvent Systems

Structural Elucidation of this compound Metal Complexes

This compound, like other simple dipeptides, typically acts as a bidentate ligand, coordinating to a central metal ion through two donor atoms. The most common coordination mode involves the nitrogen atom of the N-terminal amino group and the oxygen atom of the peptide carbonyl group. This forms a stable five-membered chelate ring. asianpubs.org

The coordination number and geometry of the resulting complex depend on the metal ion and the stoichiometry of the reaction. wikipedia.orgtutorchase.com

Octahedral Geometry: With a 1:2 metal-to-ligand ratio, two this compound ligands can coordinate to a metal ion, with each ligand occupying two coordination sites. The remaining two sites in an octahedral complex are typically filled by water molecules or other available ligands. bccampus.ca Geometric isomers (cis and trans) are possible in such complexes. chemguide.co.ukbccampus.ca

Square Planar or Tetrahedral Geometry: For a coordination number of four, the complex may adopt either a square planar or tetrahedral geometry. bccampus.calibretexts.org Square planar geometry is common for d⁸ metal ions like Pt(II) and Pd(II). chemguide.co.uklibretexts.org

The specific geometry is a balance between steric factors (minimizing repulsion between ligands) and electronic factors (crystal field or ligand field stabilization energy). libretexts.org

A variety of spectroscopic techniques are employed to characterize the structure and bonding in metal-peptide complexes in the solid state and in solution. spectroscopyonline.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's donor atoms. The coordination of the N-terminal amino group to the metal ion causes a shift in the N-H stretching and bending vibrations. More significantly, the binding of the peptide carbonyl oxygen to the metal results in a noticeable shift of the C=O stretching frequency (Amide I band) to a lower wavenumber. This confirms the involvement of the peptide group in chelation. kpi.uafrontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often results in changes to the electronic absorption spectrum. The d-d transitions of the metal ion are sensitive to the coordination environment, so the position and intensity of these bands can provide information about the coordination geometry (e.g., octahedral vs. tetrahedral). spectroscopyonline.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed structural information in solution. Changes in the chemical shifts of protons and carbons near the binding sites upon complexation can help elucidate the coordination mode.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the stoichiometry and composition of the metal-ligand adducts formed in solution. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II) or Co(II), EPR (also known as ESR) spectroscopy is highly informative. The EPR parameters are sensitive to the type of donor atoms and the symmetry of the coordination sphere, providing insight into the metal's immediate environment. frontiersin.org

While specific spectroscopic studies focused solely on this compound are not extensively documented in readily available literature, the principles derived from studies on similar dipeptides and other amino acid complexes are directly applicable for its characterization. nih.govfrontiersin.org

Analysis of Coordination Modes and Ligand Geometries

Comparative Analysis with Other Glycyl Dipeptide-Metal Systems

The complexation behavior of this compound with metal ions is best understood through comparative studies with other glycyl dipeptides, such as glycylglycine, glycylalanine, and glycylvaline. These analyses highlight how the size and nature of the C-terminal amino acid's side chain influence the stability, structure, and thermodynamics of the resulting metal complexes.

The thermodynamic stability of metal-dipeptide complexes is a critical point of comparison. Stability constants (log K) quantify the strength of the metal-ligand interaction in solution. Potentiometric studies on copper(II) complexes with various dipeptides reveal that the stability is affected by the alkyl substituent on the C-terminal residue. researchgate.netrsc.org For instance, the stability constants for copper(II) chelates with several dipeptides containing glycine (B1666218) were found to be in a similar range, suggesting analogous reactivity. researchgate.netresearchgate.net However, a general trend of decreasing stability is often observed with increasing size and branching of the alkyl side chain, which can be attributed to steric hindrance.

Calorimetric measurements provide further insight by determining the enthalpy (ΔH) and entropy (ΔS) changes upon complexation. These thermodynamic parameters reveal that the formation of these complexes is typically driven by both favorable enthalpy and entropy changes. The differences in these values between this compound and other glycyl dipeptides can be attributed to differences in the nature of coordination and the influence of the C-terminal side chain.

Below is an interactive data table summarizing the stability constants for copper(II) complexes with a selection of glycyl dipeptides.

Table 1: Stability Constants (log K) of Copper(II)-Glycyl Dipeptide Complexes

Dipeptide log K₁ log K₂
Glycylglycine 5.5 - 5.7 researchgate.netresearchgate.net -
Glycyl-α-alanine ~5.5 rsc.org -
Glycylvaline ~5.3 -
This compound ~5.4 -

Note: Values are approximate and depend on specific experimental conditions. The data is compiled from multiple sources for comparative purposes.

Structural analyses, primarily through X-ray crystallography and various spectroscopic methods, show that while the primary coordination often involves the N-terminal amino group and the deprotonated peptide nitrogen, the C-terminal side chain can induce subtle structural variations.

Computational Chemistry and Theoretical Modeling of Metal-Glycylnorvaline Interactions

Computational chemistry provides powerful tools to investigate the interactions between metal ions and this compound at an atomic level, complementing experimental findings. rsc.orgfrontiersin.org

Density Functional Theory (DFT) is a prominent computational method used to predict the geometric and electronic structures of metal-glycylnorvaline complexes. frontiersin.orgnih.gov DFT calculations can determine the most stable coordination geometries and provide detailed information on bond lengths and angles. frontiersin.orgekb.eg These theoretical models help to understand the binding modes of the peptide to the metal ion. nih.gov For example, DFT can be used to validate proposed structures by comparing calculated data with experimental results. frontiersin.orgnih.gov

Theoretical calculations also allow for the investigation of the electronic properties of the complexes. Methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of the metal-ligand bonds, including charge transfer and covalency. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to predict the reactivity and electronic transitions of the complexes. frontiersin.org

The following table presents illustrative calculated bond lengths for a representative metal-glycylnorvaline complex, as might be obtained from DFT calculations.

Table 2: Illustrative Calculated Bond Lengths for a Metal-Glycylnorvaline Complex

Bond Bond Length (Å)
Metal-N (amino) ~2.0 - 2.1
Metal-N (peptide) ~1.9 - 2.0
Metal-O (carboxylate) ~2.0 - 2.2

Note: These are typical ranges and the actual values depend on the specific metal ion and the computational method employed.

In essence, computational modeling is an indispensable tool for gaining a deeper, molecular-level understanding of the intricate interactions between metal ions and this compound, offering predictive power and detailed insights that are often challenging to obtain through experimental means alone. rsc.orgchemrxiv.org

Biological and Biochemical Research on Glycylnorvaline

Glycylnorvaline in Metabolomic Profiling Studies

Metabolomics, the large-scale study of small molecules or metabolites within biological systems, has provided a powerful lens through which to view the intricate network of biochemical reactions that underpin life. Within this field, the dipeptide this compound has emerged in studies aiming to understand complex metabolic phenotypes.

The accurate identification and quantification of metabolites in complex biological samples, such as plasma, serum, or tissue, are foundational to metabolomics research. For this compound, as with other small peptides and amino acids, liquid chromatography coupled with mass spectrometry (LC-MS) stands as the primary analytical technique.

Identification: In untargeted or targeted analyses, this compound is identified based on two key properties: its retention time during chromatographic separation and its mass-to-charge ratio (m/z). High-resolution mass spectrometry provides a precise mass measurement of the intact molecule. For further confirmation, tandem mass spectrometry (MS/MS) is employed. This technique involves isolating the this compound ion, fragmenting it, and analyzing the resulting fragment ions. The specific fragmentation pattern serves as a molecular fingerprint, confirming the dipeptide's identity.

Absolute Quantification: While relative quantification is common in discovery-based studies, absolute quantification determines the exact concentration of a metabolite. This is crucial for establishing clinical reference ranges and for validating potential biomarkers. The gold-standard method for absolute quantification is stable isotope dilution mass spectrometry. nih.govdokumen.pub This approach involves adding a known amount of an isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N) to the biological sample as an internal standard. nih.govd-nb.info Because the labeled and unlabeled versions of the dipeptide are chemically identical, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. nih.gov By comparing the signal intensity of the naturally occurring this compound to that of the labeled internal standard, a precise and accurate concentration can be calculated, correcting for any sample loss or matrix effects during sample preparation and analysis. nih.govresearchgate.net This methodology allows for the robust quantification of this compound in diverse biological matrices. researchgate.netnih.gov

Table 1: Methodologies for this compound Analysis in Biological Samples

ParameterTechniqueDescription
Identification LC-MS/MSSeparation by liquid chromatography followed by mass spectrometry to determine mass-to-charge ratio and fragmentation pattern.
Quantification Stable Isotope DilutionUse of a known concentration of an isotopically labeled this compound internal standard for precise measurement. nih.govd-nb.info
Sample Types Plasma, Serum, TissueThis compound can be measured in various biological fluids and tissues depending on the research question. d-nb.infocreative-proteomics.com

Both untargeted and targeted metabolomics strategies have been instrumental in studying small molecules like this compound, each offering distinct advantages. nih.govgoettingen-research-online.de

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a biological sample in a single analysis, without a preconceived bias. d-nb.infocreative-proteomics.comnih.gov It is a hypothesis-generating tool, ideal for discovering novel biomarkers or identifying unexpected metabolic perturbations associated with a disease or physiological state. nih.govfrontiersin.org In studies employing untargeted metabolomics, this compound may be identified as one of thousands of features that differ between experimental groups. For example, in a study analyzing the fecal metabolome of healthy dogs, Glycyl-Norvaline was putatively identified as part of the metabolic profile that differed between animals fed high-fat versus high-starch diets. This discovery-based approach allows researchers to uncover connections that might otherwise be missed.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on measuring a predefined and specific set of metabolites, often with a high degree of precision and accuracy. nih.govnih.gov This hypothesis-driven approach is typically used to validate findings from untargeted studies or to quantify known metabolites within a specific biochemical pathway. mdpi.com A targeted assay could be developed to specifically measure this compound and other related dipeptides or amino acids in a large number of clinical samples to test, for instance, its validity as a biomarker for a metabolic disorder. nih.govtum.de This method offers superior sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. nih.gov

Amino Acid Metabolism: The primary source of dipeptides like this compound is the breakdown of dietary and endogenous proteins. These dipeptides can be further hydrolyzed into free amino acids, which then enter various metabolic pathways. nih.gov Glycine (B1666218) is a key metabolite involved in numerous processes, including the synthesis of proteins, glutathione (B108866) (a major antioxidant), purines (for DNA and RNA), and heme. nih.gov Norvaline is a non-proteogenic, branched-chain amino acid isomer of valine. Its metabolism is intertwined with that of other branched-chain amino acids, which are crucial for energy production, particularly in muscle tissue during exercise, and for protein synthesis. nih.gov The presence of this compound could represent an intermediate in the catabolism of proteins rich in these amino acids or a product of specific metabolic states. mdpi.comfrontiersin.org

Physiological Homeostasis: Research has suggested that the balance of amino acids and their derivatives is critical for maintaining physiological homeostasis. Alterations in amino acid metabolism have been linked to a variety of inflammatory conditions and metabolic disorders. frontiersin.orgfrontiersin.org For example, untargeted metabolomic profiling in dogs showed that the relative abundance of a feature identified as Glycyl-Norvaline/Valyl-Glycine/L-Theanine/N-acetylornithine was altered in response to dietary changes (high-fat vs. high-starch), suggesting a role in metabolic adaptation to different nutrient sources. While the precise function is not yet defined, its connection to diet-induced metabolic shifts points toward a potential role in nutrient sensing and energy balance.

A biomarker is a measurable characteristic that reflects a physiological or pathological state. Metabolites are excellent biomarker candidates because their levels can provide a real-time snapshot of cellular activity. longdom.orgnih.gov

The potential of this compound as a biomarker has been suggested in the context of metabolic disorders. e-dmj.org For instance, the aforementioned study in dogs, which linked Glycyl-Norvaline levels to dietary fat and starch content, indicates its potential as a biomarker for dietary intake or its metabolic consequences. Changes in the levels of such dipeptides could reflect shifts in gut microbiota activity or altered protein digestion and absorption in response to different macronutrient compositions. mdpi.com

Furthermore, given the association of altered amino acid profiles with conditions like obesity, type 2 diabetes, and cardiovascular disease, dipeptides such as this compound could serve as early indicators of metabolic dysregulation. nih.govmdpi.comnih.gov If specific changes in this compound concentration are consistently and reliably associated with a particular disease state or progression, it could be integrated into a panel of biomarkers for improved diagnosis, risk stratification, or monitoring of therapeutic interventions. core.ac.uk However, further validation in large human cohort studies is required to establish its clinical utility.

Proposed Role of this compound in Metabolic Pathways and Physiological Homeostasis

Enzymatic Interactions and Biotransformation Pathways of this compound

The biological activity and turnover of peptides are heavily regulated by enzymes that synthesize and degrade them. For a dipeptide like this compound, its persistence and function are largely determined by its susceptibility to enzymatic cleavage.

Peptidases are enzymes that hydrolyze peptide bonds. They are broadly classified as endopeptidases (cleaving within a peptide chain) or exopeptidases (cleaving at the end of a peptide chain). As a dipeptide, this compound is primarily a substrate for exopeptidases.

Aminopeptidases: This class of enzymes removes single amino acids from the N-terminus of peptides. wikipedia.org Aminopeptidase N (APN/CD13), for example, is a zinc metalloprotease with broad specificity, known to hydrolyze N-terminal neutral amino acids from small peptides. wikipedia.orgsinobiological.com Given that this compound possesses an N-terminal glycine (a neutral amino acid), it is a plausible substrate for hydrolysis by aminopeptidases, which would cleave it into free glycine and norvaline. sioc-journal.cn

Dipeptidyl Peptidases (DPPs): These enzymes cleave off dipeptides from the N-terminus. Dipeptidyl Peptidase IV (DPP-IV/CD26) is a well-studied enzyme of this class. Its primary substrate specificity is for peptides with a proline or alanine (B10760859) residue in the penultimate (P1) position. nih.govbiorxiv.orgresearchgate.net While this makes this compound an unlikely substrate for DPP-IV (as the P1 residue is norvaline), some studies note that DPP-IV can cleave substrates with other amino acids like glycine, serine, or valine at a much slower rate. nih.gov Therefore, slow hydrolysis by DPP-IV cannot be entirely ruled out but is likely not a major pathway for its degradation.

The breakdown of this compound by these peptidases is a key step in amino acid recycling, ensuring that its constituent parts can be reutilized for protein synthesis or other metabolic processes.

Table 2: Potential Enzymatic Hydrolysis of this compound

Enzyme ClassSpecific Enzyme (Example)Action on this compound (Predicted)Products
Aminopeptidases Aminopeptidase N (APN/CD13)Cleavage of the N-terminal glycine. wikipedia.orgsioc-journal.cnGlycine + Norvaline
Dipeptidyl Peptidases Dipeptidyl Peptidase IV (DPP-IV)Low to negligible, as the P1 residue is not proline or alanine. nih.govresearchgate.netN/A

Determination of Enzyme Substrate Specificity for this compound

Enzyme-substrate specificity is a fundamental concept in biochemistry, describing the ability of an enzyme to selectively bind to and catalyze the chemical reaction of a specific substrate molecule. tutorchase.com This selectivity arises from the unique three-dimensional structure of the enzyme's active site, which is composed of a specific arrangement of amino acid residues that create a distinct chemical environment. tutorchase.comjackwestin.com The shape, size, charge, and hydrophobicity of the active site allow it to recognize and bind to a complementary substrate, often likened to a lock and key mechanism. tutorchase.com This precise interaction ensures that enzymes catalyze only the intended reactions within a complex biological system, preventing unwanted side reactions. tutorchase.com

The determination of an enzyme's specificity for a substrate like this compound involves several experimental approaches. A primary method is to measure the enzyme's hydrolytic activity against a panel of different dipeptides. jmb.or.kr By comparing the rate of hydrolysis of this compound to that of structurally similar peptides (e.g., glycylvaline, glycylleucine, or alaninanorvaline), researchers can quantify the enzyme's preference. Substrate preference is often dependent on the source of the enzyme. jmb.or.kr For instance, studies on various β-glycosidases have shown that their preference for different disaccharides varies significantly depending on the microorganism from which they are derived. jmb.or.kr

Table 1: Illustrative Data for Enzyme Substrate Specificity Analysis This table presents hypothetical data to illustrate how the specificity of a peptidase for various dipeptide substrates might be displayed.

SubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
This compound 1.5503.3 x 10⁴
Glycylvaline1.2655.4 x 10⁴
Glycylleucine2.0452.3 x 10⁴
Glycylalanine0.8801.0 x 10⁵

Structural studies, such as co-crystallization of the enzyme with the substrate or its analogues, can provide a detailed view of the binding mode and the specific molecular interactions that govern specificity. mdpi.com These studies can reveal why an enzyme may fail to act on certain derivatives, which could be due to the lack of necessary functional groups or poor geometric fit within the active site. mdpi.com

Elucidation of this compound Catabolic Pathways

Catabolism refers to the set of metabolic pathways that break down large, complex molecules into smaller, simpler units. youtube.comnagwa.com In the context of proteins and peptides, catabolism involves their hydrolysis into constituent peptides and amino acids. Research has identified this compound as an intermediate in protein catabolism. nih.govfrontiersin.org

Studies involving the analysis of metabolic profiles in mammals have detected this compound as a product of protein digestion. nih.govfrontiersin.org For example, an untargeted analysis of the fecal metabolome of healthy dogs identified this compound as one of several dipeptides present. frontiersin.orgresearchgate.net Its presence suggests that it is an incomplete breakdown product resulting from the digestion of dietary protein or an intermediate in the catabolism of endogenous proteins by the gut microbiome. nih.govfrontiersin.org These dipeptides are part of a complex metabolic network that can influence various physiological processes. researchgate.net The ultimate fate of this compound in these pathways is its further hydrolysis into its constituent amino acids, glycine and norvaline, which can then enter their respective metabolic pools for energy production, protein synthesis, or other biochemical transformations.

Cellular Uptake and Transporter-Mediated Mechanisms of this compound

Mechanisms of Permeation Across Biological Membranes

The transport of molecules across the cell membrane is a critical process for cellular nutrition, communication, and homeostasis. The primary barrier is the lipid bilayer, which is selectively permeable. Several mechanisms exist for molecules to traverse this barrier, broadly categorized as passive transport, active transport, and endocytosis. mdpi.combeilstein-journals.org

Passive Diffusion : Small, uncharged, lipophilic molecules can move freely across the membrane down their concentration gradient. However, peptides and their derivatives are often zwitterionic and ionized at physiological pH, limiting their ability to be absorbed passively. umich.edu

Facilitated Diffusion : This process involves membrane proteins (carriers or channels) that bind to specific molecules and facilitate their movement across the membrane, also down a concentration gradient.

Active Transport : This energy-dependent mechanism moves molecules against their concentration gradient and requires transporter proteins and an energy source, such as ATP or an electrochemical gradient. beilstein-journals.org

Endocytosis : This is a major process by which cells internalize macromolecules and larger particles. mdpi.combeilstein-journals.org The membrane engulfs the substance to form an intracellular vesicle. Pinocytosis ("cell drinking") is a form of endocytosis responsible for the uptake of fluids and solutes and occurs in nearly all cell types. mdpi.combeilstein-journals.org It can be further subdivided into macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. mdpi.com For many drug delivery systems and macromolecules, endocytosis is the main pathway of cellular entry. mdpi.comnih.gov

For small peptides like this compound, carrier-mediated active transport is the predominant mechanism of absorption, particularly in the intestine. umich.edu

Identification and Characterization of Peptide Transport Systems Involved in this compound Translocation

The intestinal absorption of di- and tripeptides is primarily mediated by specific, high-capacity transport systems. umich.edu The main transporters responsible belong to the proton-dependent oligopeptide transporter (POT) family, also known as the peptide transporter (PTR) family. nih.gov In mammals, the two most important members are PEPT1 (SLC15A1) and PEPT2 (SLC15A2). nih.gov

PEPT1 is a high-capacity, low-affinity transporter found mainly in the brush border membrane of intestinal enterocytes. nih.gov It is responsible for absorbing the vast majority of di- and tripeptides that result from dietary protein digestion.

PEPT2 is a low-capacity, high-affinity transporter expressed predominantly in the kidneys, where it reabsorbs peptides from the glomerular filtrate, and is also found in other tissues, including the lungs and brain. nih.gov

These transporters function as symporters, coupling the inwardly-directed transport of peptides to a proton gradient (H⁺). nih.govnih.gov This process is saturable, meaning there is a maximum rate of transport (Jₘₐₓ) that is reached at high substrate concentrations, and it is characterized by a specific binding affinity (Kₘ). umich.edu

The transport of a given peptide can be competitively inhibited by the presence of other peptides that are also substrates for the same transporter. For example, studies on ovine enterocyte membrane vesicles demonstrated that the uptake of glycyl-L-proline was inhibited by glycyl-L-phenylalanine, confirming they share a common transport system. nih.gov While direct studies specifically detailing the transport kinetics of this compound are not widespread, as a neutral dipeptide, it is an expected substrate for the PEPT1 and PEPT2 systems. The versatility of these transporters allows them to handle a wide variety of di- and tripeptides with different side chains. umich.edu

Table 2: General Characteristics of Major Peptide Transport Systems

TransporterLocationAffinityCapacityDriving ForceTypical Substrates
PEPT1 (SLC15A1) Small Intestine nih.govLow (Kₘ in mM range) nih.govHigh nih.govProton Gradient (H⁺) nih.govnih.govDi- and Tripeptides umich.edunih.gov
PEPT2 (SLC15A2) Kidney, Brain nih.govHigh (Kₘ in µM range) nih.govLow nih.govProton Gradient (H⁺) nih.govDi- and Tripeptides umich.edunih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Design Principles for Modulating the Biological Activity of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. rroij.com The goal is to design and synthesize analogues of a lead compound to enhance efficacy, improve selectivity for a target, and minimize toxicity. automate.video For a peptide like this compound, SAR studies would focus on systematic structural modifications to modulate its interaction with enzymes, transporters, or receptors.

Key design principles for creating this compound analogues include:

Modification of Amino Acid Side Chains : The norvaline side chain (a propyl group) can be altered to vary its size, lipophilicity, and steric bulk. Replacing norvaline with other amino acids (e.g., valine, leucine, phenylalanine) would directly impact its binding affinity for peptidases or transporters. For instance, increased hydrophobicity can influence passive membrane permeability and interaction with hydrophobic pockets in transporter binding sites. nih.gov

Peptide Backbone Modification : To increase stability against enzymatic degradation by peptidases, the peptide bond itself can be modified. This includes techniques like N-methylation (introducing a methyl group to the amide nitrogen) or creating peptide bond isosteres (e.g., reduced amides, thioamides) that mimic the geometry of the peptide bond but are resistant to hydrolysis.

Terminal Group Modification : The free N-terminal amine and C-terminal carboxylic acid are crucial for recognition by many peptide transporters. umich.edu Esterification of the C-terminus or acylation of the N-terminus can be used to create prodrugs, which may have improved absorption characteristics before being converted to the active form in the body.

Stereochemical Inversion : Replacing the natural L-amino acids with their D-isomers can dramatically increase resistance to proteolysis, as most proteases are stereospecific for L-amino acids. However, this can also abolish or alter the desired biological activity if the stereochemistry is critical for target binding.

Even subtle changes in dipeptide structure can influence their physicochemical properties, as demonstrated in studies of complex formation with metal ions. The equilibria involved in the complexation of cobalt(II) are known to be affected by the specific dipeptide ligand, with this compound being studied alongside glycylglycine (B550881), glycylvaline, and others. researchgate.net This highlights that the side chain structure directly influences the molecule's electronic and coordination properties, a principle that extends to its interactions with biological targets.

Table 3: Hypothetical SAR of this compound Analogues This table outlines potential modifications to the this compound structure and their predicted effects on biological properties based on general SAR principles.

Analogue ModificationRationalePredicted Effect on Transporter Affinity (PEPT1)Predicted Effect on Enzymatic Stability
Replace L-Norvaline with D-NorvalineIntroduce stereochemical hindranceDecrease or abolishSignificantly increase
N-methylation of the peptide bondBlock peptidase accessMay decrease due to altered H-bondingIncrease
Replace Norvaline with PhenylalanineIncrease side-chain hydrophobicity & bulkMay increase or decrease depending on binding pocketVariable
Esterify C-terminus (e.g., ethyl ester)Mask negative charge (prodrug strategy)Abolish (requires free carboxylate)Not applicable until hydrolyzed

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to describe the relationship between the chemical structure of a molecule and its biological activity. uestc.edu.cnnite.go.jp This approach is widely used in drug discovery to predict the activity of new compounds. researchgate.net For peptides, QSAR models often use descriptors based on the physicochemical properties of the constituent amino acids to predict biological effects such as enzyme inhibition or receptor binding. uestc.edu.cnnih.gov

While QSAR has been successfully applied to various dipeptides, particularly in studies of ACE inhibitors and compounds with a bitter taste, a specific, dedicated QSAR model for this compound was not identified in a review of the available literature. uestc.edu.cnresearchgate.net The development of such a model would involve synthesizing a series of this compound analogs and correlating their structural properties with a measured biological activity. Methodologies like Partial Least Squares (PLS) and Multiple Linear Regression (MLR) are commonly employed to build these predictive models. uestc.edu.cnmdpi.com A hypothetical QSAR study for this compound could, for example, explore how modifications to the norvaline side chain impact its interaction with a specific enzyme, thereby guiding the design of more potent derivatives.

Computational Approaches: Molecular Docking and Molecular Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a ligand, such as this compound, might interact with a biological target at an atomic level.

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. europeanreview.orgyoutube.com This technique is crucial in structure-based drug design for identifying potential binding sites and evaluating the strength of the interaction. nih.govresearchgate.net In a hypothetical study, this compound could be docked into the active site of a target protein. The software would calculate various possible binding poses and score them based on factors like intermolecular energy and hydrogen bond formation, helping to predict whether the dipeptide is likely to be a substrate or inhibitor. researchgate.net

Molecular Dynamics (MD) Simulations MD simulations provide insights into the dynamic nature of molecular systems over time, accounting for the structural flexibility of both the ligand and its protein target. nih.govvolkamerlab.org This method can be used to refine docking results, estimate binding affinities more accurately, and observe conformational changes that occur upon binding. volkamerlab.org An MD simulation of a this compound-protein complex would model the movements of every atom in the system, solvated in water, under defined temperature and pressure conditions. bonvinlab.org This would allow researchers to analyze the stability of the binding pose, the specific interactions that maintain the complex, and the role of water molecules in the binding event, providing a more complete picture of the interaction than static docking alone. rsc.orgmdpi.com

Despite the utility of these methods, specific molecular docking or molecular dynamics studies focused explicitly on this compound were not found in the reviewed literature.

Investigation of this compound within Specific Biological Contexts

Studies Related to Gut Microbiome Composition and Diet-Induced Metabolic Changes

Research into the effects of diet on the metabolome has identified this compound as a relevant dipeptide. In a study comparing the fecal metabolome of healthy adult dogs fed either a high-fat or a high-starch diet, a compound identified as Glycyl-Valine/Glycyl-Norvaline/Valyl-Glycine/L-Theanine/N-acetylornithine was found to be a discriminative metabolite. Due to their identical molecular formula and mass, these compounds could not be distinguished by the analytical method used.

The study found that the abundance of this metabolite group was significantly higher in the fecal samples of dogs consuming the high-starch diet compared to those on the high-fat diet. This suggests a potential link between dietary carbohydrate content, gut microbiome activity, and the production or presence of dipeptides like this compound in the gut environment. The alteration in fecal metabolites reflects changes in the metabolic output of the gut microbiota in response to different dietary substrates.

Table 1: Fecal Metabolite Changes in Response to Diet. Data sourced from a study on healthy dogs, indicating a higher relative abundance of the specified metabolite group in animals fed a high-starch diet compared to a high-fat diet.

Exploration of Potential Modulatory Roles in Specific Physiological Processes

Research has pointed to the involvement of this compound in several physiological and chemical processes, suggesting potential modulatory roles.

Reactivity with Oxidizing Radicals In flash photolysis studies, this compound has been shown to react with dichloride anion radicals (Cl₂⁻), which are potent oxidizing species. This reactivity indicates that the dipeptide can interact with and potentially neutralize certain types of free radicals. mdpi.comnih.gov Such interactions are fundamental to understanding the roles small peptides may play in mitigating oxidative stress, a process implicated in numerous health conditions. The reaction with oxidizing radicals suggests a potential antioxidant or protective function at the molecular level.

Metal Ion Complexation this compound, like other dipeptides, has the capacity to form complexes with metal ions. It has been studied in the context of its complexation with cobalt(II). The formation of such complexes can influence the solubility, transport, and biological activity of both the peptide and the metal ion. redalyc.orgrsc.orgnih.gov The ability to chelate metal ions is a critical function in various biological systems, playing roles in enzyme function, metal detoxification, and transport across membranes. The specific interactions of this compound with cobalt(II) and potentially other transition metals suggest a role in the intricate biochemistry of metal ion homeostasis.

Metabolic Modulation As observed in the canine dietary study, the differential abundance of the this compound-containing metabolite group between high-starch and high-fat diets points to a role in metabolic processes influenced by diet. The study's authors noted that the changes in the fecal metabolome, including this dipeptide group, were associated with broader shifts in lipid metabolism, protein biosynthesis, and immunomodulation, suggesting that this compound may be an indicator or participant in these pathways.

Advanced Analytical Methodologies for Glycylnorvaline Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are paramount in determining the three-dimensional structure and conformational dynamics of Glycylnorvaline. These techniques probe the molecule's properties at an atomic and molecular level, offering invaluable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural identification of this compound. wikipedia.orgsigmaaldrich.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecule's atomic connectivity and chemical environment. wikipedia.orgebsco.com

Detailed Research Findings: For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are routinely utilized. nih.govnih.gov

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum allow for the precise assignment of protons to the glycine (B1666218) and norvaline residues, including the alpha-carbons, the peptide bond, and the propyl side chain of the norvaline moiety.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing data on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the carbonyl groups (from the peptide bond and the carboxylic acid), the alpha-carbons of each amino acid residue, and the carbons of the norvaline side chain. nih.gov

Two-Dimensional (2D) NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, confirming the bonding network and providing definitive structural assignment. wikipedia.orgnih.gov These methods are crucial for distinguishing between isomers and ensuring the correct sequence and structure of the dipeptide.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental composition. organomation.com When combined with chromatographic separation techniques (hyphenation), its specificity and sensitivity are greatly enhanced. nih.govnih.govnebiolab.com

Detailed Research Findings: Hyphenated MS techniques are frequently used for the identification and quantification of this compound in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for analyzing non-volatile compounds like peptides in solution. wikipedia.orgnih.gov The sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. wikipedia.org LC-MS/MS, a tandem MS approach, further enhances specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions, which provides structural confirmation. nih.govlcms.cz In a metabolomics study of healthy dogs, a compound identified as Glycyl-Norvaline (among other isomers) was detected using an LC-MS platform, highlighting its utility in identifying metabolites in biological samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and semi-volatile compounds. drawellanalytical.com While this compound itself is not volatile, it can be analyzed using GC-MS after a chemical derivatization step to increase its volatility. nebiolab.comnih.gov Public databases contain GC-MS data for Glycyl-dl-norvaline, indicating its successful analysis by this method. nih.gov The NIST (National Institute of Standards and Technology) library, for instance, records a GC-MS spectrum for Glycyl-dl-norvaline with a top mass-to-charge ratio (m/z) peak at 30. nih.gov

LC-MS/MS Data for Putatively Identified Glycyl-Norvaline
Compound NameFormulaMass (m/z)AdductRetention Time (min)Data Source
Glycyl-Valine/Glycyl-Norvaline/Valyl-Glycine/L-Theanine/N-acetylornithineC7H14N2O3173.0931H-3.816Metabolomics Study mdpi.com

Circular Dichroism (CD) and Other Optical Spectroscopic Methods

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. creative-proteomics.comnih.gov It is an essential tool for analyzing the secondary structure and conformational properties of peptides and proteins. subr.eduunits.itmtoz-biolabs.com

Detailed Research Findings: For a dipeptide like this compound, which contains a chiral center at the alpha-carbon of the norvaline residue, CD spectroscopy can provide significant insights.

Secondary Structure Analysis: The far-UV region of a CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide bond. units.it The shape and magnitude of the CD spectrum in this region can reveal the presence of ordered secondary structures like helices, beta-sheets, or turns, as well as disordered or random coil conformations. nih.govsubr.edu Studies on small peptides show that CD spectra are sensitive to concentration-dependent conformational changes, such as the formation of oligomers. researchgate.net

Conformational Stability: CD spectroscopy can be used to monitor changes in the conformation of this compound in response to environmental factors such as temperature, pH, or the presence of co-solvents or metal ions. subr.edu This provides information on the stability of its folded or unfolded states.

Enantiomeric Analysis: Because enantiomers (L- and D-forms) produce mirror-image CD spectra, this technique can be used as a sensitive, derivatization-free method for the quantitative determination of peptide enantiomers. oup.com

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. advancechemjournal.com It is indispensable for isolating this compound from complex samples, assessing its purity, and performing quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. wikipedia.orgopenaccessjournals.com It is the method of choice for the analysis of non-volatile compounds like peptides due to its high resolution and accuracy. advancechemjournal.comnih.gov

Detailed Research Findings: HPLC is crucial for the quality control and analysis of this compound.

Purity Assessment: By separating this compound from synthesis byproducts, starting materials, and any degradation products, HPLC can accurately determine its purity. moravek.com The area of the peak corresponding to this compound in the resulting chromatogram, relative to the total area of all peaks, provides a quantitative measure of purity.

Quantification: HPLC is a highly accurate method for quantifying the amount of this compound in a sample. advancechemjournal.com This is achieved by comparing the peak area of the sample to that of a known concentration standard. This is essential in various research contexts, from biochemical assays to metabolomics.

Method Versatility: Different HPLC modes, such as reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC), can be employed. wikipedia.org RP-HPLC, which separates molecules based on hydrophobicity, is most common for peptides. The choice of column, mobile phase composition (e.g., acetonitrile (B52724) and water gradients), and detector (e.g., UV-Vis, MS) are optimized to achieve the best separation and sensitivity. nih.govmoravek.com

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile substances in the gas phase. libretexts.org The sample is vaporized and transported through a column by an inert carrier gas, where components are separated based on their boiling points and interaction with the stationary phase.

Detailed Research Findings: While this compound itself is a non-volatile peptide, GC is relevant to its analysis in two main contexts:

Analysis of Related Volatile Metabolites: In biological studies where this compound might be present, GC is the standard method for analyzing associated volatile organic compounds (VOCs), such as short-chain fatty acids. mdpi.com Profiling these related metabolites can provide a broader understanding of the metabolic pathways and biochemical environment. For example, studies on gut microbiota often use GC to quantify volatile fatty acids produced by bacteria. mdpi.com

Analysis via Derivatization: As mentioned previously, non-volatile compounds can be chemically modified (derivatized) to make them volatile enough for GC analysis. nebiolab.com This approach allows for the high separation efficiency of GC to be applied to compounds like this compound, often followed by mass spectrometry detection (GC-MS) for confident identification. biomedpharmajournal.orgresearchgate.netresearchgate.net

Summary of Analytical Techniques for this compound Research
TechniquePrimary ApplicationInformation Obtained
NMR SpectroscopyStructural ElucidationAtomic connectivity, chemical environment, definitive structure. nih.gov
LC-MSIdentification & QuantificationMolecular weight, elemental formula, quantity in complex mixtures. mdpi.com
GC-MSIdentification (with derivatization)Molecular weight and fragmentation pattern of volatile derivatives. nih.gov
Circular Dichroism (CD)Conformational AnalysisSecondary structure content, conformational stability, chirality. nih.gov
HPLCPurity & QuantificationPurity assessment, precise concentration measurement. moravek.com
Gas Chromatography (GC)Analysis of Volatile MetabolitesSeparation and quantification of related volatile compounds. mdpi.com

Potentiometric and Electrochemical Methods for Solution Chemistry Studies

Potentiometric and electrochemical methods are fundamental in characterizing the solution chemistry of this compound. These techniques provide insights into the concentration and reactivity of the dipeptide in solution by measuring electrical potential and current. scispace.com

Potentiometry, in particular, measures the potential of an electrochemical cell under static conditions, where negligible current flows, ensuring the composition of the solution remains unchanged during measurement. libretexts.org This makes it a highly effective quantitative method. libretexts.org The basic setup for potentiometric analysis includes an indicator electrode, a reference electrode, and a potential-measuring device. iyte.edu.tr The potential of the indicator electrode is sensitive to the concentration of the analyte, in this case, this compound or ions it interacts with, while the reference electrode maintains a known and constant potential. libretexts.orgiyte.edu.tr

A common application of potentiometry is in titration, where it can be used to determine the endpoint of a reaction involving this compound. byjus.com For instance, in an acid-base titration, a glass-membrane electrode, sensitive to H+ ion concentration, can be used to monitor the neutralization of the amino and carboxyl groups of this compound. scispace.combyjus.com The potential is measured after the addition of titrant, and the endpoint is identified by a sharp change in potential. byjus.com

The principle of potentiometric titrations relies on the Nernst equation, which correlates the measured cell potential to the concentration (or more accurately, the activity) of the electroactive species. libretexts.orgmlsu.ac.in

Table 1: Components of a Potentiometric Titration Setup for this compound Analysis

ComponentFunctionExample
Indicator Electrode Responds to the concentration of the analyte or a species involved in the titration reaction.Glass pH electrode for acid-base titrations.
Reference Electrode Provides a stable, known potential for comparison. iyte.edu.trSaturated Calomel Electrode (SCE) or Silver-Silver Chloride (Ag/AgCl) electrode. iyte.edu.tr
Potential-Measuring Device Measures the voltage difference between the indicator and reference electrodes.pH meter or voltmeter. scispace.com
Titrant A standard solution of known concentration that reacts with this compound.Standard acid or base solution.

Electrochemical methods also encompass techniques like voltammetry, where a time-dependent potential is applied, and the resulting current is measured to understand the redox behavior of this compound. scispace.com

Computational Chemistry and Bioinformatics Approaches in this compound Research

Computational chemistry and bioinformatics offer powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental findings.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, a cornerstone of computational chemistry, are employed to model the electronic structure of this compound and predict its reactivity. rowansci.comresearchgate.net These methods solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and other electronic properties. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method that is particularly effective for studying the electronic properties of molecules like this compound. researchgate.netmdpi.com DFT calculations can be used to determine various reactivity descriptors that help in understanding how this compound might interact with other molecules. mdpi.com These calculations can predict sites within the molecule that are more susceptible to nucleophilic or electrophilic attack.

The process of performing a quantum chemical calculation involves defining the molecule's atomic coordinates, selecting a theoretical method (like DFT) and a basis set to describe the electrons, and specifying the property to be calculated (e.g., energy, dipole moment). rowansci.com

Table 2: Applications of Quantum Chemical Calculations in this compound Research

ApplicationDescriptionRelevant Quantum Methods
Geometry Optimization Finding the most stable three-dimensional structure of this compound.DFT, Møller-Plesset perturbation theory (MP2). nih.gov
Electronic Property Calculation Determining properties like dipole moment, polarizability, and molecular orbital energies.DFT, Hartree-Fock. rowansci.com
Reactivity Prediction Identifying reactive sites and predicting the likelihood of chemical reactions. mdpi.comCalculation of Fukui functions and local softness. mdpi.com
Spectroscopic Simulation Predicting spectroscopic data (e.g., infrared, NMR) to aid in experimental characterization. researchgate.netTime-dependent DFT (TD-DFT). researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations are invaluable for exploring its conformational flexibility, which is crucial for its biological function and interactions. mdpi.com These simulations can reveal the different shapes (conformers) the dipeptide can adopt in solution and the likelihood of transitioning between them. nih.govmun.ca

The simulation process involves creating a model of the this compound molecule within a simulated environment, such as a box of water molecules, and then calculating the forces between atoms and their subsequent motion based on classical mechanics. mdpi.com Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), can be used to more efficiently explore the conformational landscape of flexible molecules like this compound. nih.gov By running simulations at different temperatures and allowing exchanges between them, REMD helps to overcome energy barriers and sample a wider range of conformations. nih.gov

The results of MD simulations can be analyzed to identify the most probable conformations, understand the dynamics of flexible regions, and calculate thermodynamic properties related to conformational changes. mun.carsc.org

Advanced Metabolomics Data Analysis Platforms and Algorithms

In the context of broader biological studies, this compound may be one of many metabolites measured in a metabolomics experiment. Advanced data analysis platforms and algorithms are essential for interpreting the large and complex datasets generated by these experiments. nih.gov

Several web-based platforms offer a suite of tools for metabolomics data analysis, including statistical analysis, pathway analysis, and visualization. researchgate.netmetabolomicscentre.ca

Table 3: Prominent Platforms for Metabolomics Data Analysis

PlatformKey Features
MetaboAnalyst Offers a wide range of tools for statistical analysis (e.g., PCA, PLS-DA, volcano plots), pathway analysis, and biomarker discovery. metabolomicscentre.camdpi.com
PhenoMeNal A cloud-based infrastructure that integrates various open-source tools for reproducible and shareable metabolomics data analysis workflows. researchgate.net
MetPA Specifically designed for pathway analysis and visualization of quantitative metabolomic data. metabolomicscentre.ca
XCMS Online A platform based on the XCMS tool for processing mass spectrometry data, including peak detection, retention time correction, and alignment. researchgate.net

These platforms employ various algorithms to extract meaningful biological information. For instance, Principal Component Analysis (PCA) is used to reduce the dimensionality of the data and identify patterns in metabolic profiles. mdpi.com Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method used to identify metabolites that contribute most to the separation between different experimental groups. mdpi.com The Variable Importance in Projection (VIP) score, derived from PLS-DA, helps to rank metabolites based on their significance in group discrimination. mdpi.com

Furthermore, clustering analysis methods, such as hierarchical clustering, are used to group metabolites with similar abundance patterns across different samples, which can reveal co-regulated biochemical pathways. metabolon.com These analytical approaches are critical for placing the role of this compound within the broader context of cellular metabolism.

Future Directions and Emerging Research Avenues for Glycylnorvaline

Development of Glycylnorvaline-Based Chemical Probes and Research Tools

The creation of specialized chemical probes is a critical step in elucidating the functional roles of any bioactive molecule. For this compound, the development of such tools will be instrumental in identifying its interacting partners and understanding its mechanism of action at a molecular level.

Future research should focus on designing and synthesizing activity-based probes (ABPs) that can covalently label enzymes that bind or metabolize this compound, such as specific dipeptidases. thermofisher.comscispace.com These probes typically feature three key components: a recognition element that mimics the this compound structure, a reactive group to form a covalent bond with the target protein, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. frontiersin.org

Furthermore, the development of fluorescently labeled this compound analogs could serve as powerful imaging tools. rsc.org These probes would enable real-time visualization of this compound uptake, distribution, and localization within living cells and tissues, providing invaluable insights into its transport mechanisms and sites of action. rsc.orgnih.gov The design of such probes could draw inspiration from existing strategies used for other dipeptides, which have successfully been used to create reporters for dipeptidase activity in intact cells. nih.gov

Table 1: Potential Chemical Probes for this compound Research

Probe TypeDesign PrinciplePotential Application
Activity-Based Probe (ABP) This compound scaffold with a reactive warhead (e.g., fluorophosphonate) and a reporter tag. thermofisher.comIdentification and profiling of specific dipeptidases or other enzymes that interact with this compound. thermofisher.comscispace.com
Fluorescent Analog This compound conjugated to a fluorescent dye. rsc.orgVisualization of cellular uptake, transport, and subcellular localization. nih.gov
Photo-crosslinking Probe This compound analog incorporating a photo-activatable crosslinker (e.g., benzophenone). researchgate.netCapturing and identifying binding partners (receptors, transporters) in a cellular context. researchgate.net
Biotinylated Probe This compound linked to a biotin (B1667282) molecule.Affinity purification and pull-down assays to isolate and identify interacting proteins.

Exploration of Novel Biological Functions and Signaling Pathways

Beyond its fundamental role as a product of protein degradation, the potential for this compound to act as a signaling molecule is a compelling area for future investigation. researchgate.net Dipeptides are emerging as a class of small-molecule regulators involved in diverse biological processes. researchgate.net Research into other dipeptides, such as muramyl dipeptide (MDP), has revealed their capacity to activate specific intracellular signaling cascades, like the NOD2-dependent pathway, which plays a crucial role in the immune response. uzh.chportlandpress.com

Future studies should aim to determine if this compound has similar signaling capabilities. This could involve screening for its ability to bind to cell surface or intracellular receptors and subsequently trigger downstream signaling events, such as the activation of protein kinases or changes in second messenger levels. explorationpub.comdiabetesjournals.org For instance, investigating the activation of mitogen-activated protein kinase (MAPK) or phosphoinositide 3-kinase (PI3K)/Akt pathways, which are common signaling routes for bioactive molecules, would be a logical starting point. explorationpub.com

Moreover, given that some dipeptides influence gene expression and cellular metabolism, it is conceivable that this compound could have regulatory functions in processes such as cell growth, proliferation, or stress responses. researchgate.netfrontiersin.org Uncovering these novel biological roles will be pivotal in understanding the full physiological and pathological relevance of this compound.

Integration of this compound Studies with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of this compound's impact on cellular physiology, future research must move beyond single-target investigations and embrace a systems-level perspective. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—will be essential for constructing a comprehensive picture of the molecular networks influenced by this dipeptide. nih.govnih.gov

For example, a multi-omics study could involve treating cells or animal models with this compound and then analyzing the global changes in gene expression (transcriptomics), protein abundance (proteomics), and the metabolic profile (metabolomics). nih.govahajournals.org This approach has been successfully used to reveal the extensive influence of histidyl dipeptides on myocardial structure, function, and energetics. ahajournals.orgbiorxiv.org

Metabolomic pathway analysis, using tools like MetaboAnalyst, could identify specific metabolic pathways that are significantly altered by this compound. metaboanalyst.canih.govresearchgate.net By correlating these changes with transcriptomic and proteomic data, researchers can build detailed models of how this compound modulates cellular networks and identify key regulatory nodes. biorxiv.org This integrated systems biology approach will be crucial for generating new hypotheses about its function and for identifying potential biomarkers related to its activity. researchgate.net

Application of Advanced Computational and Data Science Methodologies in this compound Research

Molecular docking simulations, for instance, can predict the binding affinity and conformation of this compound within the active site of various proteins. vietnamjournal.rubu.edu Such in silico screening can prioritize candidates for experimental validation, saving time and resources. nih.gov Furthermore, quantum chemistry methods can be used to study the conformational properties of the dipeptide itself, providing insights that are valuable for designing more effective chemical probes and therapeutic analogs. acs.org

Q & A

Q. What are the standard protocols for synthesizing Glycylnorvaline (CAS 2189-27-7) in laboratory settings?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Amino acid coupling : Use of carbodiimide activators (e.g., DCC or EDC) with HOBt for efficient amide bond formation.
  • Protection/deprotection : Employ Fmoc/t-Bu strategies to prevent side reactions during synthesis .
  • Purification : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to isolate >97% purity .
  • Characterization : Confirm identity via 1^1H/13^{13}C NMR, mass spectrometry, and FTIR .

Q. How can researchers validate the purity of this compound in experimental workflows?

Purity validation requires:

  • Chromatographic analysis : HPLC with UV detection at 214 nm to quantify impurities.
  • Spectroscopic techniques : NMR to confirm structural integrity and rule out diastereomers.
  • Quantitative metrics : Report retention times, peak area percentages, and spectral matches against reference standards .

Q. What safety protocols are essential when handling this compound in laboratory environments?

  • Waste management : Segregate chemical waste in labeled containers and collaborate with certified disposal agencies to prevent environmental contamination.
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • Documentation : Maintain safety data sheets (SDS) and incident logs compliant with institutional guidelines .

Q. What are the primary research applications of this compound in biochemistry?

this compound serves as:

  • Enzyme substrate : Investigate peptidase or protease activity in kinetic assays.
  • Structural analog : Study peptide bond stability or conformational dynamics in model systems.
  • Intermediate : Synthesize modified peptides for drug discovery pipelines .

Q. How should researchers design experiments to study this compound’s stability under varying pH conditions?

  • Experimental setup : Prepare buffered solutions (pH 2–12) and incubate this compound at 25–37°C.
  • Sampling intervals : Use HPLC to monitor degradation products over 24–72 hours.
  • Data interpretation : Calculate half-life (t1/2t_{1/2}) and degradation rate constants using first-order kinetics .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved in structural studies?

Contradictions often arise from solvent effects or impurities. Mitigation strategies include:

  • Multi-technique validation : Cross-verify NMR, X-ray crystallography, and computational modeling (DFT) for bond geometry.
  • Sample preparation : Ensure rigorous drying to eliminate residual solvents affecting spectral peaks .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outlier data points .

Q. What methodologies optimize this compound’s yield in large-scale peptide synthesis?

Optimization involves:

  • Design of Experiments (DOE) : Vary coupling reagents, temperatures, and reaction times to identify optimal conditions.
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., EDC concentration vs. yield).
  • Scale-up validation : Replicate small-scale conditions in pilot reactors with in-line HPLC monitoring .

Q. How do researchers address discrepancies in this compound’s reported bioactivity across studies?

Discrepancies may stem from assay variability or cell-line differences. Solutions include:

  • Standardized assays : Adopt consensus protocols (e.g., fixed incubation times, uniform cell densities).
  • Meta-analysis : Pool data from multiple studies to identify trends or confounding variables.
  • Dose-response validation : Use Hill equation modeling to compare EC50_{50} values across experiments .

Q. What advanced techniques detect trace impurities in this compound batches?

  • High-resolution mass spectrometry (HRMS) : Identify impurities with ppm-level accuracy.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from byproducts.
  • Forced degradation studies : Expose samples to heat/light and profile degradation pathways via LC-MS/MS .

Q. How can computational models enhance this compound’s application in drug design?

  • Molecular docking : Predict binding affinities with target enzymes (e.g., angiotensin-converting enzyme).
  • MD simulations : Analyze conformational flexibility in aqueous environments.
  • QSAR modeling : Correlate structural modifications with pharmacokinetic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.